molecular formula C26H24ClN3OS B2993062 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride CAS No. 1185076-70-3

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride

Cat. No.: B2993062
CAS No.: 1185076-70-3
M. Wt: 462.01
InChI Key: QETHARFUGHXEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a synthetic compound featuring a tetrahydrothiazolo[5,4-c]pyridine core modified with a benzyl group at position 5 and a biphenyl-4-carboxamide moiety at position 2. The hydrochloride salt enhances its solubility and stability. Its design incorporates aromatic and hydrophobic substituents, which are critical for interactions with biological targets .

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3OS.ClH/c30-25(22-13-11-21(12-14-22)20-9-5-2-6-10-20)28-26-27-23-15-16-29(18-24(23)31-26)17-19-7-3-1-4-8-19;/h1-14H,15-18H2,(H,27,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETHARFUGHXEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolo-pyridine core and a biphenyl moiety. Its molecular formula is C20H22N3SC_{20}H_{22}N_{3}S with a molecular weight of approximately 366.47 g/mol. The compound exhibits properties typical of heterocyclic compounds, lending itself to various biological interactions.

Research indicates that the compound acts primarily as a positive allosteric modulator (PAM) of specific glutamate receptors, particularly the metabotropic glutamate receptor 5 (mGluR5). This modulation enhances receptor activity without directly activating the receptor itself, which can lead to improved synaptic transmission and cognitive functions.

Table 1: Summary of Biological Activities

Activity Description
Receptor Modulation Positive allosteric modulation of mGluR5
Neuropharmacological Effects Potential antipsychotic effects; reversal of amphetamine-induced hyperlocomotion
Selectivity High selectivity for mGluR5 over other glutamate receptors
Safety Profile Minimal motor impairments observed in preclinical studies

Case Studies

  • Preclinical Studies on Antipsychotic Activity
    • A study assessed the effects of the compound on amphetamine-induced hyperlocomotion in rats. The results indicated that the compound could reverse hyperlocomotion in a dose-dependent manner without significant side effects such as motor impairment .
  • Structure-Activity Relationship (SAR) Analysis
    • Detailed SAR studies have shown that modifications to the benzyl and thiazole components can significantly alter the potency and selectivity of the compound for mGluR5. For instance, substituents on the benzyl group were found to enhance receptor affinity .
  • Pharmacokinetics
    • The compound demonstrated favorable pharmacokinetic properties in vitro, with a low turnover rate in liver microsomes indicating potential for sustained activity in vivo. This characteristic is crucial for developing long-lasting therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares its core tetrahydrothiazolo[5,4-c]pyridine scaffold with several derivatives, differing primarily in substituents and functional groups. Key structural analogues include:

Compound Name/Structure Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound Biphenyl-4-carboxamide, benzyl Not provided Not provided Hydrophobic biphenyl group -
N-(5-Benzyl...-4-(tert-butyl)benzamide hydrochloride 4-(tert-butyl)benzamide C₂₄H₂₈ClN₃OS 442.018 Bulky tert-butyl substituent
5-Methyl...carboxylic acid hydrochloride Carboxylic acid, methyl C₁₀H₁₃ClN₂O₂S ~260.74 Polar carboxylic acid group
Edoxaban-related compound FXa inhibitor motif Complex - Anticoagulant activity
Sulfonyl-pyrrole derivatives () Aryl/heteroaryl sulfonyl, pyrrole Varies Varies Antimicrobial activity

Substituent Effects :

  • Sulfonyl and pyrrole groups in ’s derivatives introduce electronegative and planar motifs, favoring antimicrobial interactions .
Pharmacological Activities
  • Antimicrobial Activity : ’s sulfonyl-pyrrole derivatives demonstrate broad-spectrum activity against bacteria and fungi, suggesting the thiazolo-pyridine core’s adaptability to antimicrobial design .
  • Anticoagulant Activity : Edoxaban () highlights the scaffold’s applicability in cardiovascular therapeutics, where structural modifications enable selective Factor Xa inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.